2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-methylphenyl)acetamide
Description
The compound 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-methylphenyl)acetamide is a pyrazolo[4,3-d]pyrimidine derivative characterized by:
- A pyrazolo[4,3-d]pyrimidine core with ketone groups at positions 5 and 5.
- A 6-benzyl substituent on the pyrimidine ring.
- A 2-ethyl group on the pyrazole moiety.
- An N-(4-methylphenyl)acetamide side chain at position 2.
This scaffold is structurally analogous to kinase inhibitors and enzyme modulators, where the pyrazolo-pyrimidine core often serves as a pharmacophore for binding ATP pockets . The benzyl and acetamide groups likely influence solubility, bioavailability, and target affinity.
Properties
IUPAC Name |
2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-3-26-14-19-21(25-26)22(30)28(13-17-7-5-4-6-8-17)23(31)27(19)15-20(29)24-18-11-9-16(2)10-12-18/h4-12,14H,3,13,15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKNYLPMEKINNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-methylphenyl)acetamide typically involves multi-step reactionsThe final step involves the acylation of the pyrazolo[4,3-d]pyrimidine derivative with N-(4-methylphenyl)acetamide under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of pyrazolo[4,3-d]pyrimidine derivatives as anticancer agents. Specifically:
- Cytotoxicity : Compounds similar to 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-methylphenyl)acetamide have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to inhibit the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values ranging from 2.43 to 14.65 μM .
- Mechanisms of Action : The mechanisms through which these compounds exert their anticancer effects include:
Other Pharmacological Activities
Beyond anticancer properties, pyrazolo[4,3-d]pyrimidine derivatives are being explored for various other therapeutic applications:
- Antibacterial Activity : Certain derivatives exhibit significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : The anti-inflammatory potential has been documented in several studies, suggesting these compounds may be useful in treating inflammatory diseases .
- Antiviral Properties : Some studies indicate that pyrazolo[4,3-d]pyrimidine derivatives may possess antiviral activity against specific viral strains .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Analytical Characterization
The target compound and its analogs are typically characterized using:
- 1H/13C NMR : For confirming substituent positions and purity .
- Mass Spectrometry : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Programs like SHELXL and ORTEP-3 ensure precise structural determination .
- LC-MS Molecular Networking : For metabolite profiling and dereplication .
Biological Activity
The compound 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-methylphenyl)acetamide is a synthetic derivative belonging to the pyrazolo-pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. Understanding its biological activity is crucial for further development in medicinal chemistry.
- Molecular Formula : C24H25N5O4
- Molecular Weight : 447.495 g/mol
- IUPAC Name : 2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylphenyl)acetamide
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:
- Inhibition of Cancer Cell Proliferation : Initial screenings have shown that derivatives of pyrazolo-pyrimidines can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound exhibits IC50 values ranging from 2.43 to 14.65 µM against these cell lines, indicating significant antiproliferative activity .
- Microtubule Destabilization : The compound has been evaluated for its effects on microtubule assembly. At concentrations around 20 µM, it demonstrated effective inhibition of microtubule assembly by 40.76% to 52.03%, suggesting a mechanism involving disruption of microtubule dynamics .
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells. It enhances caspase-3 activity significantly at concentrations as low as 10 µM, confirming its role as an apoptosis-inducing agent .
Research Findings
Several studies have focused on the biological evaluation of pyrazolo-pyrimidine derivatives:
Case Studies
- Anticancer Activity : In a study evaluating multiple pyrazolo-pyrimidine derivatives, several compounds showed promising results against MDA-MB-231 and HepG2 cell lines. The most potent compounds exhibited selective toxicity towards cancer cells compared to normal cells, highlighting their therapeutic potential .
- Inflammatory Response Modulation : Additional research has suggested that related compounds may also exhibit anti-inflammatory properties through modulation of cytokine production and inhibition of inflammatory pathways .
Q & A
Q. How to employ molecular docking to predict interactions with biological targets?
- Methodological Answer : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to simulate binding. Prioritize docking poses where the pyrazolo-pyrimidine core forms hydrogen bonds with catalytic residues. Validate predictions via SPR (surface plasmon resonance) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
